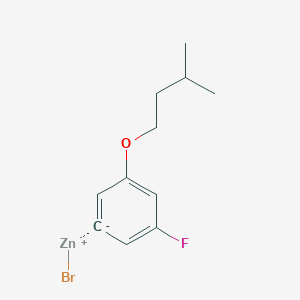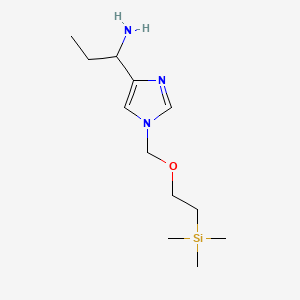
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)propan-1-amine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a trimethylsilyl group, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)propan-1-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of the imidazole ring, followed by the introduction of the trimethylsilyl group and the amine group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and advanced materials.
Medicine: Its unique structure could be explored for potential therapeutic applications, including drug development and delivery systems.
Industry: The compound’s properties make it suitable for use in various industrial applications, such as in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially modulating their activity. The trimethylsilyl group may influence the compound’s solubility and stability, while the amine group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
1-Propanamine, 3-(trimethoxysilyl): This compound has a similar structure but with a trimethoxysilyl group instead of a trimethylsilyl group.
2-methyl-1-propanamine: Another related compound with a different substitution pattern on the amine group.
Uniqueness
1-(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)propan-1-amine is unique due to its combination of an imidazole ring, a trimethylsilyl group, and an amine group. This combination imparts specific chemical and physical properties that can be leveraged for various applications, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H25N3OSi |
|---|---|
Molecular Weight |
255.43 g/mol |
IUPAC Name |
1-[1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]propan-1-amine |
InChI |
InChI=1S/C12H25N3OSi/c1-5-11(13)12-8-15(9-14-12)10-16-6-7-17(2,3)4/h8-9,11H,5-7,10,13H2,1-4H3 |
InChI Key |
QEBHLBHXKVXYSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN(C=N1)COCC[Si](C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


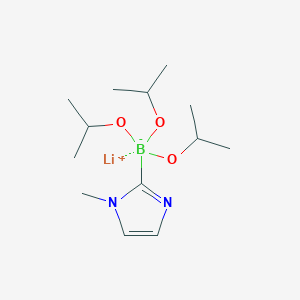
![[5-Phenyl-2-(trifluoromethyl)phenyl]methanol](/img/structure/B14891584.png)
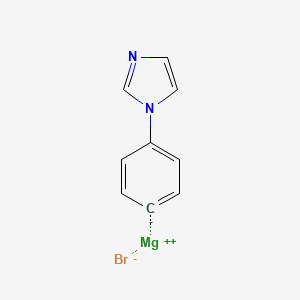
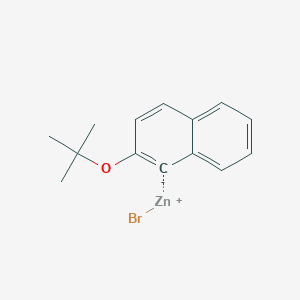
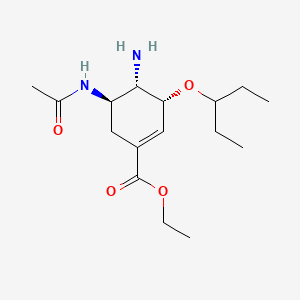
![6-Bromo-2-(methylthio)oxazolo[4,5-b]pyridine](/img/structure/B14891608.png)
![Methyl 2-((3aS,4R,6R,6aS)-6-(iodomethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)acetate](/img/structure/B14891614.png)
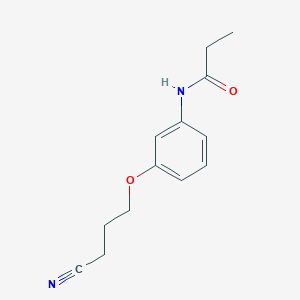
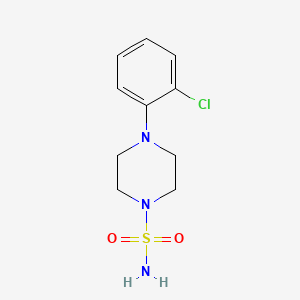
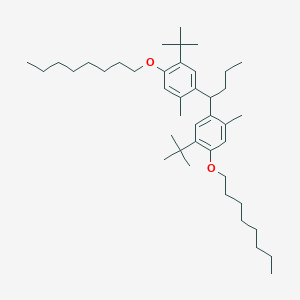
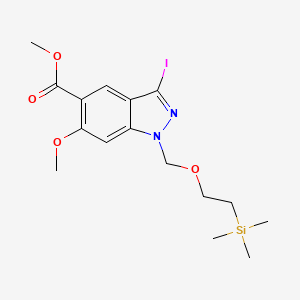
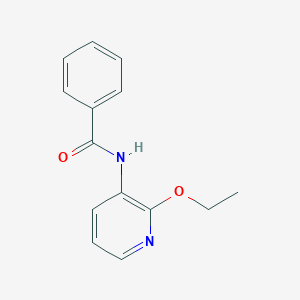
![[1,3,4]Thiadiazol-2-yl-carbamic acid methyl ester](/img/structure/B14891651.png)
